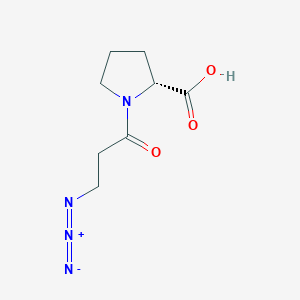

(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

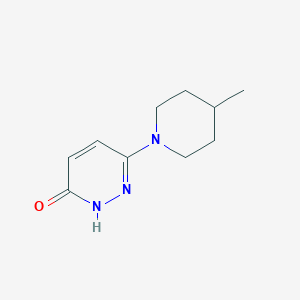

(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of pyrrolidine and is commonly used as a building block in the synthesis of various molecules.

Aplicaciones Científicas De Investigación

Enantioselective Biotransformations in Organic Synthesis

- The enantioselective biotransformations of pyrrolidine derivatives, including compounds structurally related to (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid, are significant in organic synthesis. This process involves the kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide, resulting in high yields and excellent enantioselectivity (Chen et al., 2012).

Chiral Discriminating Agents

- Enantiomers of similar pyrrolidine derivatives have been used as novel chiral resolving agents. This process involves the resolution of racemic acids into enantiomers, demonstrating their potential as chiral discriminating agents in chromatographic separations (Piwowarczyk et al., 2008).

Inhibitors in Medicinal Chemistry

- Pyrrolidine-based compounds, structurally akin to this compound, have been explored for their inhibitory properties, particularly as influenza neuraminidase inhibitors. These compounds, developed through high-throughput parallel synthesis, have shown potent inhibitory effects against influenza strains (Wang et al., 2001).

Crystallography and Structural Analysis

- The detailed crystallographic study of related pyrrolidine compounds provides insights into their molecular conformation and stereochemistry. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can be beneficial in designing more efficient synthetic routes and predicting their behavior in biological systems (Zhu et al., 2009).

Stereoselective Synthesis

- The stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes has been achieved. This method is significant in the preparation of pyrrolidine-based compounds, potentially including this compound, and emphasizes the importance of stereochemistry in the synthesis of complex organic molecules (Medjahdi et al., 2009).

Decarboxylation in Stereochemistry

- The study of decarboxylation of α-amino acids containing multiple stereogenic centers highlights the importance of controlling stereochemistry in the synthesis of optically active β-amino alcohols and bicyclic pyrrolidine derivatives. These processes are relevant to the synthesis of structurally related pyrrolidine compounds (Wallbaum et al., 1994).

C-H Functionalization in Organic Synthesis

- Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. This method is a critical step in the functionalization and synthesis of pyrrolidine-based compounds, including variants of this compound (Kang et al., 2015).

Propiedades

IUPAC Name |

(2R)-1-(3-azidopropanoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c9-11-10-4-3-7(13)12-5-1-2-6(12)8(14)15/h6H,1-5H2,(H,14,15)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYDNOKHJQMLKX-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2464233.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2464234.png)

![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-3-formyl-1H-indole-6-carboxamide](/img/structure/B2464244.png)

![1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2464247.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2464251.png)

![2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2464252.png)

![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2464253.png)

![2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2464256.png)